molecular formula C23H26N4O2 B2429874 5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775532-71-2

5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2429874
CAS RN: 1775532-71-2
M. Wt: 390.487
InChI Key: AIMSWWBQACDJFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which this compound is a derivative of, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Chemical Reactions Analysis

Piperidones have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 358.5 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .

Scientific Research Applications

Antimicrobial Activities

5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been extensively studied for their antimicrobial properties. Research shows that these compounds exhibit good to moderate activities against various microorganisms. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Demirbaş et al. (2010) reported on the synthesis and antimicrobial activities of related triazol-3-one derivatives, with most compounds showing effectiveness against bacterial strains except Candida tropicalis and Candida albicans (Demirbaş et al., 2010).

Anticancer Properties

Some studies have explored the anticancer potential of these compounds. Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, indicating their role as EGFR inhibitors in cancer treatment (Karayel, 2021). Additionally, Unsalan and Rollas (2007) synthesized triazenes derived from 1,2,4-triazole-3-thiones and evaluated their in vitro anticancer properties against various cell lines (Unsalan & Rollas, 2007).

Anti-inflammatory and Anti-nociceptive Activities

Research has also been conducted on the anti-inflammatory and anti-nociceptive activities of 1,2,4-triazole derivatives. Upmanyu et al. (2011) synthesized new substituted 1,2,4-triazoles, showing significant anti-inflammatory and anti-nociceptive activity in their studies (Upmanyu et al., 2011).

Antifungal Activities

Furthermore, the antifungal potential of these compounds is notable. Sangshetti and Shinde (2011) synthesized a novel series of 1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine rings, which displayed significant in vitro antifungal activities (Sangshetti & Shinde, 2011).

properties

IUPAC Name

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-4-8-20(9-5-15)27-21(24-25-23(27)29)18-10-12-26(13-11-18)22(28)19-7-6-16(2)17(3)14-19/h4-9,14,18H,10-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMSWWBQACDJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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